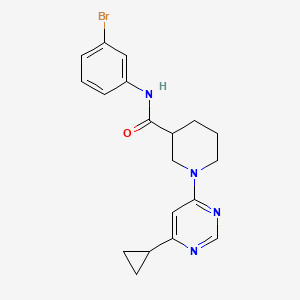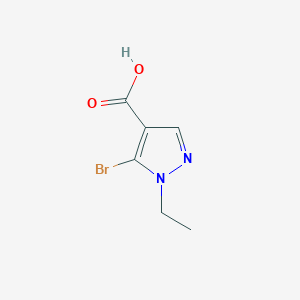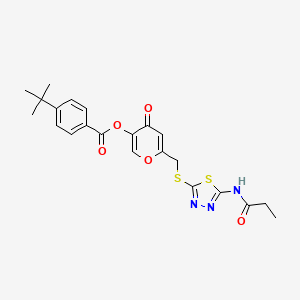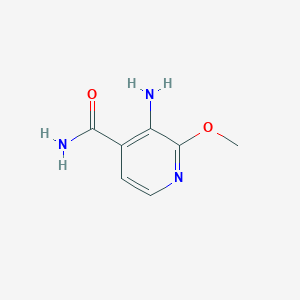![molecular formula C21H18N2O5S2 B3003662 4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID CAS No. 314248-14-1](/img/structure/B3003662.png)
4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Research shows that derivatives of (Z)-4-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid exhibit significant antimicrobial activities. Compounds with similar structures have been synthesized and tested against a range of bacteria, including both gram-positive and gram-negative strains, showing good to moderate activity (PansareDattatraya & Devan, 2015). Another study indicates potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (Krátký, Vinšová & Stolaříková, 2017).
- Antifungal Efficacy : This compound class also shows significant antifungal properties. A study has demonstrated that these compounds are more effective against fungal pathogens than some standard antifungal drugs, suggesting their potential as antifungal agents (Horishny et al., 2022).
Anticancer Applications
- Potential in Anticancer Therapy : Several studies have explored the anticancer potential of these compounds. Some derivatives have shown activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer (Havrylyuk et al., 2010). Another study identified specific derivatives as potent anticancer agents, particularly effective against specific cancer types (Deep et al., 2016).
Molecular Structure and Properties
- Supramolecular Structures : Research on the supramolecular structures of these compounds reveals insights into their chemical behavior and potential applications. For instance, studies have investigated the hydrogen-bonded structures, which can influence their biological activities (Delgado et al., 2005).
Photodynamic Therapy
- Use in Photodynamic Therapy : Some derivatives of this compound have been investigated for their use in photodynamic therapy, particularly in the treatment of cancer. Their properties such as high singlet oxygen quantum yield make them suitable for this application (Pişkin, Canpolat & Öztürk, 2020).
Aldose Reductase Inhibition
- Aldose Reductase Inhibition : These compounds are also studied for their role in inhibiting aldose reductase, an enzyme involved in diabetic complications. They exhibit potent inhibitory activity and could have therapeutic applications in managing diabetes-related disorders (Kučerová-Chlupáčová et al., 2020).
Fluorescent Chemical Sensors
- Chemical Sensing Applications : The fluorescent properties of certain derivatives have been explored for detecting specific metal ions like Co2+. This suggests potential applications in environmental monitoring and chemical sensing (Li Rui-j, 2013).
Other Applications
- Additionally, these compounds have been investigated for applications in organic solar cells, showcasing their potential in renewable energy technology (Khan et al., 2019).
Propiedades
IUPAC Name |
4-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-16-8-2-13(3-9-16)12-17-19(25)23(21(29)30-17)11-10-18(24)22-15-6-4-14(5-7-15)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIXWVZKGHTLIM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)






![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)


